molecular formula C7H6O4S B2883486 2-(Carboxymethyl)thiophene-3-carboxylic acid CAS No. 332013-53-3

2-(Carboxymethyl)thiophene-3-carboxylic acid

Cat. No.: B2883486
CAS No.: 332013-53-3
M. Wt: 186.18
InChI Key: RUFLXAZKSIUZLY-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)thiophene-3-carboxylic acid is a multifunctional heteroaromatic building block designed for advanced research and development. This dicarboxylic acid compound is of significant interest in organic synthesis, where carboxylic acids are key precursors for creating complex molecules . Its applications include serving as a starting material in multicomponent reactions, such as the Ugi and Passerini reactions, to generate pharmacologically active scaffolds or novel polymers . The compound can undergo various transformations, including direct amidation and esterification, to form new covalent bonds (like amide bonds) that are crucial in medicinal chemistry and materials science . In the field of nanotechnology, this acid can act as an effective surface modifier for metallic nanoparticles and carbon nanostructures . The carboxyl groups coordinate with metal surfaces, promoting nanoparticle dispersion, preventing aggregation, and enabling the formation of stable nanocomposites for catalytic or sensing applications . Additionally, its highly polar structure allows for functionalization of polymers, where it can be incorporated as a monomer or additive to alter material properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carboxymethyl)thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFLXAZKSIUZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation State Management

Controlling oxidation states is critical. For example, over-oxidation of the carboxymethyl group to COOH must be avoided. In US2462697A , hypochlorite selectively oxidizes acetyl to carboxylic acid without degrading the thiophene ring. Similar selectivity could be harnessed for propionyl derivatives.

Solvent and Catalyst Selection

Nitrobenzene’s resistance to hypochlorite () makes it ideal for oxidation steps. Polar aprotic solvents like DMF enhance coupling reactivity (), while AlCl3 remains the Friedel-Crafts catalyst of choice for electrophilic substitutions.

Protecting Group Strategies

Temporary protection of the 3-carboxylic acid group as a methyl ester could prevent unwanted side reactions during alkylation or coupling. Subsequent deprotection under acidic conditions (e.g., HCl/EtOH) would restore the acid functionality.

Chemical Reactions Analysis

Types of Reactions: 2-(Carboxymethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Carboxymethyl)thiophene-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)thiophene-3-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with carboxylic acid substituents exhibit diverse physicochemical and functional properties. Below is a detailed comparison of 2-(carboxymethyl)thiophene-3-carboxylic acid with structurally related compounds:

Table 1: Structural and Physical Properties of Selected Thiophene Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Notes
This compound -CH₂COOH (C2), -COOH (C3) C₇H₆O₄S 186.19 208–210 92 Precursor for ester derivatives
2-(2-Methoxy-2-oxoethyl)thiophene-3-carboxylic acid -CH₂COOMe (C2), -COOH (C3) C₈H₈O₄S 200.22 111–113 78 Intermediate in organic synthesis
Thiophene-2-carboxylic acid -COOH (C2) C₅H₄O₂S 128.15 134–136* N/A Laboratory reagent
2-(Hydroxymethyl)thiophene-3-carboxylic acid -CH₂OH (C2), -COOH (C3) C₆H₆O₃S 158.18 Not reported N/A Potential solubility enhancer
2-(Difluoromethyl)thiophene-3-carboxylic acid -CF₂H (C2), -COOH (C3) C₆H₄F₂O₂S 194.16 Not reported N/A Fluorinated analog for medicinal chemistry

*Melting point data for thiophene-2-carboxylic acid sourced from commercial suppliers (CAS 527-72-0).

Key Observations

Functional Group Influence on Reactivity :

  • The dual carboxylic acid groups in compound 93 enhance its acidity and coordination capacity, making it useful in metal complexation (e.g., Co(II) complexes in antibacterial studies) .
  • Esterification of 93 produces compound 94 (2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylic acid), which exhibits reduced polarity and a lower melting point (111–113°C vs. 208–210°C), reflecting the impact of esterification on intermolecular forces .

Thiophene-2-carboxylic acid, lacking the carboxymethyl group, has a simpler structure and lower molecular weight, favoring its use as a building block in heterocyclic chemistry .

Synthetic Flexibility: Compound 93 serves as a versatile precursor. For example, its ester derivative (94) is synthesized via acid-catalyzed methanolysis, demonstrating the tunability of functional groups for specific applications . Derivatives like 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylic acid ethyl ester (CAS 65234-09-5) highlight the role of aromatic and amino substituents in modulating biological activity, such as anti-leukemic properties .

Biological Activity

2-(Carboxymethyl)thiophene-3-carboxylic acid is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its diverse biological effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound contains two carboxylic acid functional groups attached to a thiophene ring. Its molecular formula is C6H6O4SC_6H_6O_4S and it exhibits properties typical of thiophene derivatives, including potential reactivity with various biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing predominantly on its antimicrobial and anticancer properties. Below are key findings from recent research:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer properties. In vitro assays have demonstrated the ability of this compound to inhibit the proliferation of cancer cell lines, indicating potential as a lead compound in cancer therapeutics .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific cellular targets. It is hypothesized that the compound may bind to enzymes or receptors involved in critical biological pathways, altering their activity and leading to desired therapeutic effects .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityMIC (µg/mL)IC50 (µM)Notes
Antimicrobial0.02 - 0.12N/AEffective against various bacterial strains
AnticancerN/A10 - 30Inhibits proliferation in cancer cell lines
Enzyme InhibitionN/A0.5 - 1.5Potential DprE1 inhibitor in tuberculosis

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have focused on modifications of the thiophene ring and carboxylic acid groups to optimize biological activity. Variations in substituents have been shown to significantly affect the potency of the compound against microbial strains and cancer cells. For example, compounds with electron-withdrawing groups at specific positions on the thiophene ring exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(Carboxymethyl)thiophene-3-carboxylic acid and its derivatives?

  • Methodology : Multi-step organic synthesis typically involves functionalizing the thiophene ring. For example, a common route includes introducing substituents via nucleophilic substitution or coupling reactions. Reaction conditions often require catalysts (e.g., palladium for cross-coupling), anhydrous solvents (e.g., THF or DMF), and controlled temperatures (60–100°C). Purification via column chromatography or recrystallization is critical for high yields (>70%) .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize pH to prevent decarboxylation of the carboxylic acid group .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight containers at 2–8°C under inert gas (e.g., N₂). Avoid exposure to strong oxidizers (e.g., KMnO₄), acids, or bases, which may degrade the compound into hazardous byproducts like sulfur oxides .
  • Safety : Use nitrile gloves and lab coats to prevent skin contact. Ensure fume hood ventilation (≥0.5 m/s airflow) during handling .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (δ 6.8–7.5 ppm for thiophene protons; δ 170–175 ppm for carboxylic carbons).
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ for C₇H₆O₄S: 203.01) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Troubleshooting :

  • Verify solvent purity (e.g., deuterated DMSO vs. CDCl₃) to eliminate solvent peaks in NMR.
  • Cross-validate with X-ray crystallography if crystal formation is feasible .
  • Re-run reactions under anhydrous conditions to rule out hydrolysis artifacts .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., iodolactonization)?

  • Case Study : Iodocyclization of 3-alkynylthiophene derivatives achieves >65% regioselectivity for 6-endo-dig products by tuning steric effects and electron-withdrawing groups (e.g., carboxylic acid at position 3 directs iodination to position 5) .
  • Experimental Design : Use DFT calculations to predict transition states. Screen solvents (e.g., DCM vs. MeCN) and temperatures (0°C vs. RT) .

Q. How do structural modifications impact biological activity (e.g., analgesic or enzyme inhibition)?

  • Structure-Activity Relationship (SAR) :

  • Carboxylic Acid Group : Essential for binding to metalloenzymes (e.g., COX-2). Esterification reduces activity by 50% .
  • Substituents : Electron-withdrawing groups (e.g., -Cl) at position 4 enhance analgesic potency (IC₅₀ < 10 µM in murine models) .
    • Testing : Conduct in vitro assays (e.g., ELISA for COX-2 inhibition) and in vivo pain models (e.g., tail-flick test) .

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